
1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of three 4-nitrophenyl groups attached to a prop-2-en-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one typically involves the condensation of 4-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Compounds with substituted functional groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
Uniqueness
1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of three nitrophenyl groups, which impart distinct chemical and physical properties
Propiedades
| 189276-80-0 | |
Fórmula molecular |
C21H13N3O7 |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
1,2,3-tris(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H13N3O7/c25-21(16-5-11-19(12-6-16)24(30)31)20(15-3-9-18(10-4-15)23(28)29)13-14-1-7-17(8-2-14)22(26)27/h1-13H |
Clave InChI |
NQYCEJUEOWCSEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


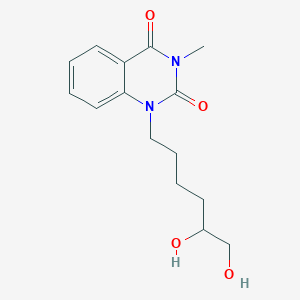
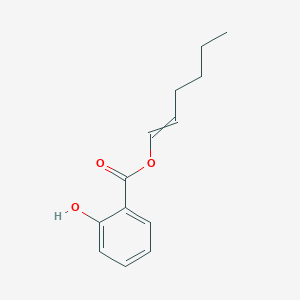
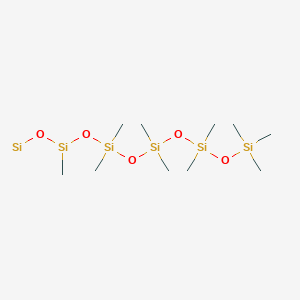
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
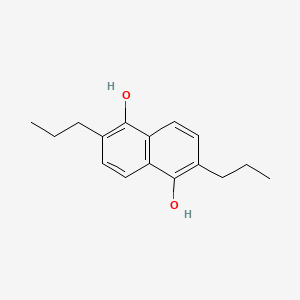
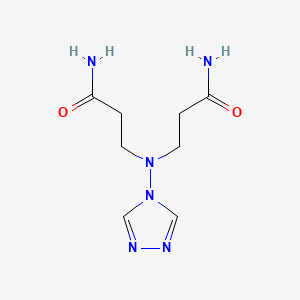
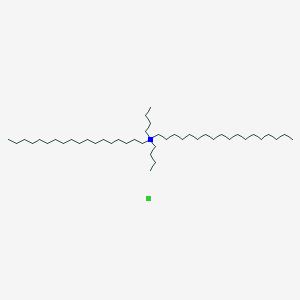

![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
